N'~1~-{(E)-1-[4-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, a nitro group, and a phenoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the phenoxy intermediate: This involves the reaction of 4-nitrophenol with 2-chlorobenzonitrile under basic conditions to form 4-(2-cyano-4-nitrophenoxy)benzene.
Condensation reaction: The phenoxy intermediate is then reacted with 4-formylbenzoic acid hydrazide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxides.
Scientific Research Applications
N’-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylene}-1-naphthohydrazide
- N’-{(E)-[3-(2-cyano-4-nitrophenoxy)phenyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide
Uniqueness
N’-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H20N4O5 |
---|---|
Molecular Weight |
492.5g/mol |
IUPAC Name |
N-[(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H20N4O5/c29-18-21-17-24(32(35)36)13-16-26(21)37-25-14-11-20(12-15-25)19-30-31-27(33)28(34,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-17,19,34H,(H,31,33)/b30-19+ |
InChI Key |
UILZWWODDJMLKU-NDZAJKAJSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])C#N)O |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])C#N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.